

# N6-Benzoyl-2'-deoxyadenosine CAS number and molecular weight.

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## Compound of Interest

Compound Name: N6-Benzoyl-2'-deoxyadenosine

Cat. No.: B150709

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An In-depth Technical Guide to **N6-Benzoyl-2'-deoxyadenosine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N6-Benzoyl-2'-deoxyadenosine**, a crucial building block in the chemical synthesis of oligonucleotides. This document details its chemical properties, synthesis protocols, and its primary application in solid-phase DNA and RNA synthesis.

## Core Compound Data

**N6-Benzoyl-2'-deoxyadenosine** is a protected nucleoside analog of 2'-deoxyadenosine. The benzoyl group protects the exocyclic amine (N6) of the adenine base, preventing unwanted side reactions during the automated synthesis of oligonucleotides.[1][2]

Below is a summary of its key chemical identifiers and properties.

Property	Value	Citations
CAS Number	4546-72-9	[1][3][4][5][6][7]
206752-42-3 (possibly hydrate)	[8][9]	
Molecular Weight	355.35 g/mol	[3][4][6][10]
355.3 g/mol	[1][7]	
355.4 g/mol	[5]	
Molecular Formula	C <sub>17</sub> H <sub>17</sub> N <sub>5</sub> O <sub>4</sub>	[1][3][4][5][6]
Synonyms	N-Benzoyl-2'-deoxyadenosine, Bz-dA	[1][4][5]

## Synthesis of N6-Benzoyl-2'-deoxyadenosine

The synthesis of **N6-Benzoyl-2'-deoxyadenosine** is a fundamental step for its use in oligonucleotide synthesis. A common and efficient method is the "transient protection" method, which involves the temporary silylation of the hydroxyl groups to direct benzoylation to the N6 amino group.[3]

## Experimental Protocol: Transient Protection Method for N6-Benzoylation

This protocol outlines the synthesis of **N6-Benzoyl-2'-deoxyadenosine** from 2'-deoxyadenosine.

Materials and Reagents:

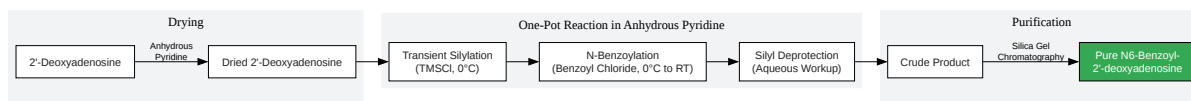
- 2'-Deoxyadenosine
- Anhydrous Pyridine
- Trimethylchlorosilane (TMSCl) or Hexamethyldisilazane (HMDS)
- Benzoyl chloride

- Aqueous pyridine or dilute ammonium hydroxide
- Methanol
- Ethyl acetate
- Hexanes
- Silica gel for flash chromatography

#### Procedure:

- **Drying the Starting Material:** Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water. This is a critical step as moisture can inactivate the silylating and acylating reagents.[\[3\]](#)
- **Transient Silylation:** Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise while stirring. This step protects the 3' and 5' hydroxyl groups.[\[3\]](#)
- **N-Benzoylation:** In the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for several hours.[\[3\]](#)
- **Deprotection of Silyl Groups:** After the N-benzoylation is complete, the temporary silyl protecting groups are removed by adding aqueous pyridine or a dilute ammonium hydroxide solution.
- **Work-up and Purification:** The reaction mixture is then concentrated, and the product is purified from the crude mixture using silica gel column chromatography to yield pure **N6-Benzoyl-2'-deoxyadenosine**.[\[11\]](#)

#### Synthesis Workflow



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Caption: Workflow for the synthesis of **N6-Benzoyl-2'-deoxyadenosine**.

## Application in Oligonucleotide Synthesis

The primary application of **N6-Benzoyl-2'-deoxyadenosine** is as a protected monomer in the solid-phase synthesis of DNA and RNA oligonucleotides.<sup>[1]</sup> For this, it is further modified to a phosphoramidite derivative.

## Experimental Protocol: Preparation of N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite

This protocol describes the conversion of **N6-Benzoyl-2'-deoxyadenosine** into its phosphoramidite form, ready for use in automated oligonucleotide synthesizers.

Materials and Reagents:

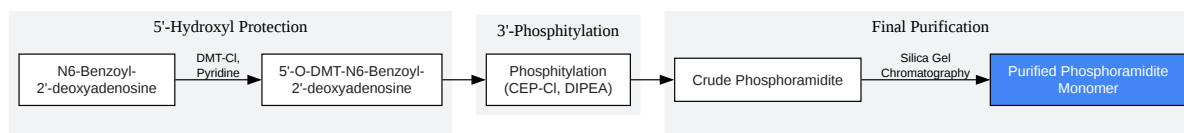
- **N6-Benzoyl-2'-deoxyadenosine**
- Anhydrous Pyridine
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- N,N-Diisopropylethylamine (DIPEA)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

- Silica gel for column chromatography

#### Procedure:

- 5'-O-Dimethoxytritylation: The dried **N6-Benzoyl-2'-deoxyadenosine** is dissolved in anhydrous pyridine, and DMT-Cl is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product, 5'-O-DMT-**N6-benzoyl-2'-deoxyadenosine**, is then purified by silica gel chromatography.[4]
- 3'-O-Phosphitylation: The purified 5'-O-DMT-**N6-benzoyl-2'-deoxyadenosine** is dissolved in an anhydrous solvent like DCM or THF. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C. The reaction is stirred at room temperature until complete.[1][4]
- Purification: The final phosphoramidite product is purified by silica gel chromatography under anhydrous conditions.

#### Phosphoramidite Synthesis Workflow



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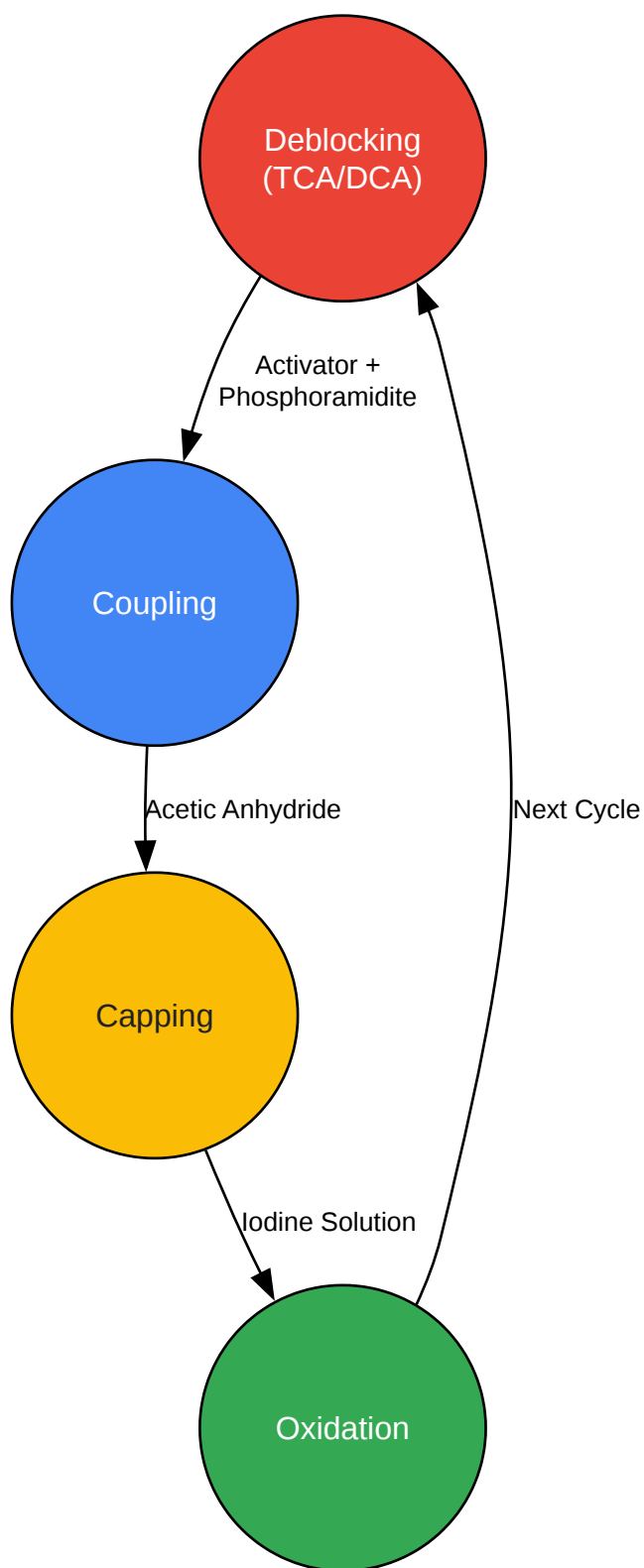
Caption: Workflow for phosphoramidite synthesis.

## Role in Automated Oligonucleotide Synthesis

The prepared **N6-Benzoyl-2'-deoxyadenosine** phosphoramidite is used in automated DNA/RNA synthesizers. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. The benzoyl group on the adenine base remains stable throughout

these cycles and is removed during the final deprotection step, typically using ammonium hydroxide, to yield the final oligonucleotide.<sup>[1]</sup>

### Oligonucleotide Synthesis Cycle



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Caption: The four-step cycle of automated oligonucleotide synthesis.

## Signaling Pathways

Currently, there is no significant body of research indicating a direct role of **N6-Benzoyl-2'-deoxyadenosine** in specific cellular signaling pathways. Its primary function is that of a protected synthetic intermediate. The benzoyl protecting group is removed to yield the natural deoxyadenosine within the final oligonucleotide product. Therefore, the biological effects observed are those of the final oligonucleotide sequence, not of the benzoylated precursor. Research into DNA damage and repair signaling pathways focuses on the effects of DNA adducts and lesions, but **N6-Benzoyl-2'-deoxyadenosine** is not typically classified as such in a biological context.<sup>[12][13][14]</sup>

## Conclusion

**N6-Benzoyl-2'-deoxyadenosine** is an indispensable reagent for the chemical synthesis of oligonucleotides. The protocols for its synthesis and subsequent conversion to a phosphoramidite building block are well-established, enabling the production of high-purity DNA and RNA sequences for a wide range of research, diagnostic, and therapeutic applications. While it does not have a direct role in biological signaling, its use is critical for the synthesis of oligonucleotides that are used to study and modulate these very pathways.

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